molecular formula C8H5ClFN B1358727 7-chloro-5-fluoro-1H-indole CAS No. 259860-01-0

7-chloro-5-fluoro-1H-indole

Cat. No.: B1358727
CAS No.: 259860-01-0
M. Wt: 169.58 g/mol
InChI Key: JNIKEWVPWIHUOG-UHFFFAOYSA-N
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Description

7-chloro-5-fluoro-1H-indole: is a halogenated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the indole ring enhances its chemical reactivity and biological properties .

Biochemical Analysis

Biochemical Properties

7-chloro-5-fluoro-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the formation of biofilms by bacteria such as Escherichia coli and Staphylococcus aureus . The interactions between this compound and bacterial proteins likely involve binding to specific sites on the proteins, thereby disrupting their normal function and preventing biofilm formation. Additionally, the halogenated nature of this compound may enhance its binding affinity to certain enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in stress response and metabolic pathways, leading to altered cellular functions. In bacterial cells, this compound has been shown to inhibit biofilm formation, which is a critical factor in bacterial virulence and resistance . The disruption of biofilm formation by this compound can lead to increased susceptibility of bacteria to antibiotics and the host immune system.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of enzymes involved in biofilm formation in bacteria . The binding of this compound to these enzymes likely involves interactions with the halogen substituents, which enhance its binding affinity and specificity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress response and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. The long-term effects of this compound on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism. These changes may result in altered cellular functions, such as increased susceptibility to antibiotics and reduced biofilm formation in bacteria .

Biological Activity

Overview

7-Chloro-5-fluoro-1H-indole is a halogenated indole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by the presence of chlorine and fluorine atoms, enhances its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound exhibits notable antimicrobial properties against various microbial strains, including multidrug-resistant bacteria. Its mechanism involves the inhibition of biofilm formation in bacteria such as Escherichia coli and Staphylococcus aureus, which are critical factors in bacterial virulence and resistance. The compound's ability to disrupt biofilm integrity significantly influences its effectiveness as an antimicrobial agent.

Efficacy Data

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli4 μg/mL
Staphylococcus aureus2 μg/mL
Klebsiella pneumoniae8 μg/mL

These results indicate that this compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with infections.

In cancer research, this compound has been studied for its potential to induce apoptosis in various cancer cell lines. The compound is believed to modulate key signaling pathways involved in cell proliferation and survival, particularly by inhibiting specific kinases that play a role in cancer progression .

Case Studies

Research has demonstrated the compound's effectiveness against several cancer types. For instance, studies involving the MCF-7 breast cancer cell line showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25.72 ± 3.95 μM. Flow cytometry analyses indicated that the compound promotes apoptosis in a dose-dependent manner .

Additionally, animal studies have reported that administration of this compound led to reduced tumor growth in mice models, highlighting its potential as an anticancer therapeutic agent .

Interaction with Cellular Targets

The biochemical properties of this compound include its interaction with various enzymes and proteins. It has been shown to inhibit kinase activity, which can alter downstream signaling pathways critical for cellular function. This inhibition can lead to changes in gene expression related to stress responses and metabolic processes .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : Alters pathways involved in cell survival and apoptosis.
  • Gene Expression : Modulates the expression of genes associated with metabolic pathways.
  • Cell Cycle Regulation : Interferes with the normal progression of the cell cycle, contributing to its anticancer effects .

Properties

IUPAC Name

7-chloro-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIKEWVPWIHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259860-01-0
Record name 7-chloro-5-fluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminium hydride (0.57 g, 15 mmol) in THF (20 mL) at 0° C. under Ar was added portionwise 7-chloro-5-fluoroindole-2,3-dione. The mixture was heated under reflux for 4 h, cooled to 0° C. and water (0.5 mL) was added. The mixture was stirred for 5 min then treated with aqueous sodium hydroxide solution (2 N, 0.5 mL) followed by water (0.5 mL) and filtered through a pad of celite®. The filter-cake was washed with tetrahydrofuran and the filtrate was concentrated in vacuo and purified by column chromatography [SiO2; heptane-ethyl acetate (3:1)] to give the product (0.31 g, 37% yield) as a blue-oil: IR νmax (film)/cm−1 3459, 1575, 1485, 1341, 1120 and 722; NMR δH (400 MHz, CDCl3) 6.55 (1H, t, J 2.5 Hz) 7.01 (1H, dd, J 9,2 Hz) 7.21 (1H, m) 7.29 (1H, t, J 2.5 Hz) 8.33 (1H, brs).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
37%

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